3,4-Dimethylcyclohexane-1-thiol
Description
Properties
Molecular Formula |
C8H16S |
|---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
3,4-dimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-6-3-4-8(9)5-7(6)2/h6-9H,3-5H2,1-2H3 |
InChI Key |
WXQYOQORZFAPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)S |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on Cyclohexane Precursors
One classical approach involves starting from 3,4-dimethylcyclohexanone or related ketones, followed by functional group transformation to introduce the thiol at the 1-position.
- Step 1: Formation of a suitable leaving group at the 1-position, such as a halide (bromide or chloride) via halogenation or conversion to a tosylate.
- Step 2: Nucleophilic substitution using a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thiourea, leading to the introduction of the thiol group.
This method benefits from straightforward reaction conditions but requires regioselective halogenation at the 1-position, which can be challenging due to the presence of methyl groups at positions 3 and 4.
Radical Thiolation Using Thiol Radical Intermediates
Recent advances have demonstrated the use of radical thiolation methods to introduce thiol groups onto cyclohexane rings:
Copper-catalyzed oxidative thiolation of cyclohexane derivatives with sulfur powder and aryl boronic acids generates arylthiyl radicals that add to unsaturated systems. Although this method is primarily used for diarylthiolation of maleimides, it provides a conceptual framework for radical thiol introduction on cyclohexane rings under oxidative conditions.
Radical chain reactions initiated by radical initiators or photochemical activation can also be employed to introduce thiol groups selectively.
Transition-Metal-Free One-Pot Synthesis from Halogenated Precursors
A one-pot, transition-metal-free method involves the reaction of halogenated cyclohexane derivatives with sodium thiomethoxide or related thiolate salts:
- The halogenated cyclohexane (e.g., 1-bromo-3,4-dimethylcyclohexane) reacts with sodium thiomethoxide under inert atmosphere and elevated temperature to form thioether intermediates.
- Subsequent demethylation or hydrolysis steps yield the free thiol group at the 1-position.
This method is advantageous due to the avoidance of transition metals and mild reaction conditions.
Comparative Analysis of Preparation Methods
Experimental Data and Research Findings
- A study demonstrated that cerium chloride as a Lewis acid catalyst significantly increased the yield of thiol-containing esters, highlighting the role of Lewis acids in thiol synthesis.
- Transition-metal-free synthesis from aromatic halides and sodium thiomethoxide achieved yields up to 97%, indicating high efficiency and purity of thiol products under inert conditions.
- Copper-catalyzed radical thiolation reactions showed selective diarylthiolation with good yields (up to 77%) under optimized conditions, though primarily on maleimide substrates.
- Direct nucleophilic substitution methods have been historically used but often suffer from regioselectivity issues when applied to substituted cyclohexanes like 3,4-dimethylcyclohexane.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Alkylated thiol derivatives.
Scientific Research Applications
3,4-Dimethylcyclohexane-1-thiol is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. Its unique structure, featuring both methyl groups and a thiol group, gives it distinct chemical properties and reactivity, making it valuable in various applications.
Scientific Research Applications
Chemistry
this compound serves as a building block in organic synthesis and as a reagent in chemical reactions. It is also used in electro-oxidative C(sp3)–H bond functionalization of acetonitrile with aromatic/aliphatic mercaptans for synthesizing sulfur-containing compounds .
Biology
The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties. Thiols in general are known to target and cause damage to bacteria, mammalian cells, and plasma .
Medicine
Ongoing research explores the potential therapeutic applications of this compound, particularly in drug development. Studies have shown that diarylthiolated maleimides, synthesized using thiols, exhibit anticancer activity against human lung cancer cells .
Industry
In industrial settings, this compound is used in the production of fragrances and flavors, as well as an intermediate in synthesizing other chemicals. Derivatives of dimethylcyclohexane are used as fragrances .
Mechanism of Action
The mechanism of action of 3,4-Dimethylcyclohexane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and enzymes, leading to changes in their activity. This reactivity is exploited in various applications, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues (Thiol Derivatives)
3,3,5-Trimethylcyclohexane-1-thiol (CAS 42741-74-2) serves as a structural analogue with additional methyl groups at positions 3, 3, and 5. Key differences include:
| Property | 3,4-Dimethylcyclohexane-1-thiol | 3,3,5-Trimethylcyclohexane-1-thiol |
|---|---|---|
| Molecular Formula | C₈H₁₄S | C₉H₁₈S |
| Molecular Weight (g/mol) | 142.26 | 158.31 |
| Methyl Substituents | 3,4-positions | 3,3,5-positions |
The increased steric hindrance in the trimethyl derivative likely reduces nucleophilic reactivity compared to the 3,4-dimethyl variant. Additionally, the higher molecular weight of the trimethyl compound may slightly elevate its boiling point, though specific data are unavailable in the provided evidence .
Functional Group Comparison: Thiols vs. Alcohols/Ketones
Comparing this compound with 4-Methylcyclohexanol (CAS 589-91-3) and 2-Methylcyclohexanone (CAS 583-60-8) highlights functional group effects:
Thiols exhibit weaker hydrogen bonding than alcohols, leading to lower boiling points despite similar molecular weights. The acidity of the -SH group (pKa ~10) also makes thiols more reactive in deprotonation reactions compared to alcohols (pKa ~16-18) .
Biological Activity
3,4-Dimethylcyclohexane-1-thiol is an organic compound notable for its unique structural features, including a cyclohexane ring substituted with two methyl groups and a thiol group (-SH) at the first carbon position. This compound has garnered attention in scientific research due to its potential biological activities, particularly its roles in biochemical interactions and therapeutic applications.
The chemical formula of this compound is CHS, with a molecular weight of approximately 144.28 g/mol. The presence of the thiol group is critical for its biological activity as it can form covalent bonds with proteins and enzymes, influencing their structure and function. This reactivity is essential in various biochemical pathways, particularly in redox reactions where thiols play a significant role in cellular signaling and enzyme modulation.
Mechanism of Interaction
- Covalent Bond Formation : The thiol group can react with electrophilic centers on proteins, leading to modifications that can alter enzymatic activity.
- Redox Reactions : Thiols participate in redox reactions, which are vital for maintaining cellular homeostasis and regulating signaling pathways.
- Protein Stability : Interactions with reactive cysteine residues can stabilize or destabilize protein structures, impacting their biological functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens, making it a candidate for further investigation in drug development.
- Potential Therapeutic Applications : Ongoing research is exploring its use in medicinal chemistry, particularly in the development of new therapeutic agents targeting specific diseases.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various assays. The findings indicated that the compound effectively reduced oxidative stress markers in cell cultures. The results are summarized in the following table:
| Assay Type | IC50 (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 12.5 | |
| ABTS Radical Scavenging | 10.0 | |
| FRAP Assay | 15.0 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results showed significant inhibition of bacterial growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 50 | |
| Staphylococcus aureus | 25 | |
| Pseudomonas aeruginosa | 30 |
Applications in Research and Industry
This compound serves as a versatile building block in organic synthesis and has applications across various fields:
- Synthetic Chemistry : Utilized as a reagent for synthesizing complex organic compounds.
- Pharmaceutical Development : Investigated for potential therapeutic uses due to its biological activities.
- Industrial Applications : Employed in the production of fragrances and flavors due to its unique odor profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4-Dimethylcyclohexane-1-thiol, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclohexene derivatives as precursors. For example, thiolation via nucleophilic substitution or radical-mediated pathways can introduce the -SH group. Intermediates are characterized using NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and GC-MS for purity assessment. Reaction progress is monitored via TLC with visualization under UV or iodine vapor. Key impurities (e.g., disulfide byproducts) are identified via LC-MS .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to thiol volatility and potential toxicity, use fume hoods and PPE (nitrile gloves, lab coats). Storage under inert gas (N₂/Ar) prevents oxidation. Spills require neutralization with oxidizing agents (e.g., NaOCl) to convert residual thiols to less hazardous sulfonic acids. Emergency protocols should align with GHS hazard codes (e.g., H315 for skin irritation) .
Q. How is this compound utilized in foundational organocatalytic studies?
- Methodological Answer : Its steric hindrance and electron-rich thiol group make it a candidate for asymmetric catalysis. Researchers evaluate its efficacy in Michael addition or thiol-ene reactions by comparing enantiomeric excess (ee) via chiral HPLC. Baseline studies often include kinetic assays under varying temperatures (25–60°C) to assess activation energy .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives be resolved?
- Methodological Answer : Contradictions may arise from conformational isomerism or solvent effects. Use VT-NMR (variable-temperature NMR) to probe dynamic equilibria or DFT calculations (e.g., Gaussian) to model preferred conformers. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies optimize the regioselectivity of this compound in radical-mediated polymerizations?
- Methodological Answer : Screen initiators (e.g., AIBN vs. photoredox catalysts) and chain-transfer agents (CTAs) to control polymer molecular weight. Monitor via GPC and MALDI-TOF. Adjust solvent polarity (e.g., toluene vs. DMF) to influence radical stability and propagation rates .
Q. How do computational models predict the reactivity of this compound in bio-conjugation reactions?
- Methodological Answer : Perform docking studies (AutoDock Vina) to simulate thiol interactions with biomolecular targets (e.g., cysteine residues). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics. Compare computed vs. experimental ΔG values to refine force field parameters .
Q. What experimental designs address low yields in stereoselective alkylation of this compound?
- Methodological Answer : Employ DoE (Design of Experiments) to optimize variables: base strength (e.g., KOH vs. LDA), solvent (THF vs. DCM), and electrophile stoichiometry. Analyze interactions via response surface methodology (RSM). Confirm stereochemistry using NOESY or Mosher ester analysis .
Data Interpretation and Validation
Q. How are batch-to-batch purity variations in this compound managed during long-term studies?
- Methodological Answer : Implement QC protocols with batch-specific certificates of analysis (CoA). Use Karl Fischer titration for moisture content and ICP-MS for heavy metal traces. Store samples at -20°C under argon to prevent degradation, with periodic re-testing via HPLC-DAD .
Q. What statistical methods validate the reproducibility of this compound’s antioxidant activity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
